molecular formula C8F14 B14428768 Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- CAS No. 80308-96-9

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)-

Cat. No.: B14428768
CAS No.: 80308-96-9
M. Wt: 362.06 g/mol
InChI Key: FOWHSSKFNBVODM-UHFFFAOYSA-N
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Description

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is a fluorinated derivative of cyclohexene This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- can be synthesized through a multi-step process involving the fluorination of cyclohexene derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the large-scale fluorination of cyclohexene using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under mild conditions.

Major Products

The major products of these reactions include various fluorinated cyclohexanones, cyclohexanols, and substituted cyclohexenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in fluorinated drug development due to the unique properties imparted by fluorine atoms.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).

    Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates.

    Pathways Involved: Fluorinated compounds often exhibit altered metabolic pathways due to the strong carbon-fluorine bonds, which can resist enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: The non-fluorinated parent compound, which has different reactivity and applications.

    Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with distinct physical and chemical properties.

    Fluorinated Cyclohexanones: Compounds with varying degrees of fluorination and different functional groups.

Uniqueness

Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is unique due to its specific pattern of fluorination, which imparts unique reactivity and potential applications not shared by other fluorinated cyclohexene derivatives. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, making it valuable in specialized applications.

Properties

CAS No.

80308-96-9

Molecular Formula

C8F14

Molecular Weight

362.06 g/mol

IUPAC Name

1,3,3,4,4,5,5,6,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclohexene

InChI

InChI=1S/C8F14/c9-2-1(4(12,13)8(20,21)22)3(10,11)6(16,17)7(18,19)5(2,14)15

InChI Key

FOWHSSKFNBVODM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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